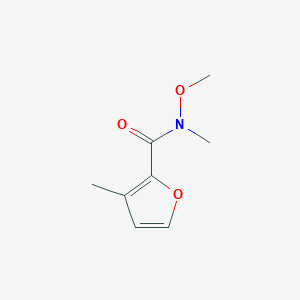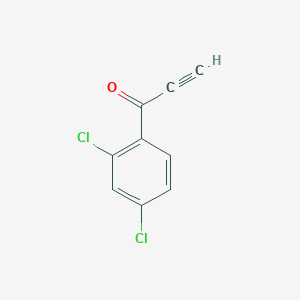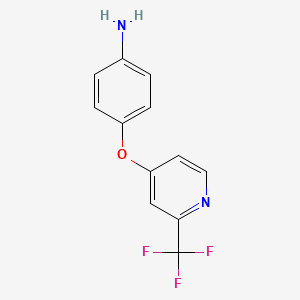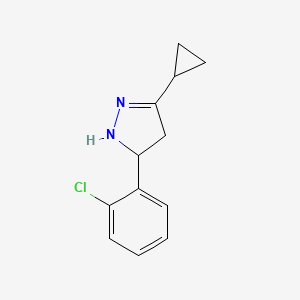
DL-Proline-2-d1
概要
説明
DL-Proline-2-d1: is a deuterated form of proline, an amino acid that plays a crucial role in protein synthesis and cellular metabolism. It is a stable isotope of proline, where one hydrogen atom is replaced by a deuterium atom. This modification makes it valuable in various scientific research applications, particularly in the study of metabolic pathways and enzyme kinetics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-Proline-2-d1 involves the incorporation of deuterium into the proline molecule. One common method is the catalytic hydrogenation of proline in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium into the proline molecule. The final product is then purified through crystallization or chromatography techniques to achieve the desired isotopic purity .
化学反応の分析
Types of Reactions: DL-Proline-2-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrrolidone carboxylic acid under mild conditions.
Reduction: It can be reduced to form hydroxyproline using reducing agents like sodium borohydride.
Substitution: The amino group in this compound can participate in substitution reactions with electrophiles to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Pyrrolidone carboxylic acid.
Reduction: Hydroxyproline.
Substitution: N-substituted proline derivatives.
科学的研究の応用
DL-Proline-2-d1 is widely utilized in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotopic tracer to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in studies of protein folding and enzyme kinetics.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of proline-containing drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
作用機序
The mechanism of action of DL-Proline-2-d1 involves its incorporation into biological systems where it can replace natural proline. This substitution allows researchers to track and study the behavior of proline in various biochemical processes. The deuterium atom in this compound provides a distinct signal in NMR spectroscopy, making it easier to monitor its interactions and transformations within the system .
類似化合物との比較
L-Proline-2,5,5-d3: Another deuterated form of proline with three deuterium atoms.
DL-Proline-1-13C: A carbon-13 labeled form of proline.
DL-Proline-4-13C: Another carbon-13 labeled form of proline.
Uniqueness of DL-Proline-2-d1: this compound is unique due to its specific deuterium labeling at the second position. This specific labeling provides distinct advantages in studies involving NMR spectroscopy and mass spectrometry, as it allows for precise tracking and analysis of proline’s behavior in various biochemical processes .
特性
IUPAC Name |
2-deuteriopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-QYKNYGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


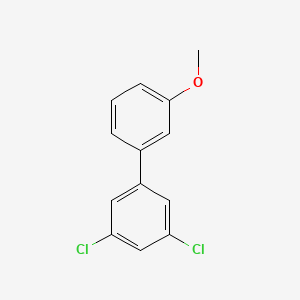

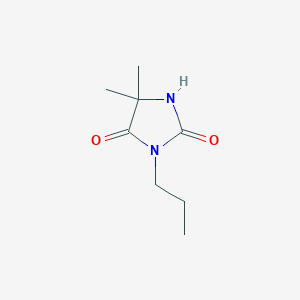
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)
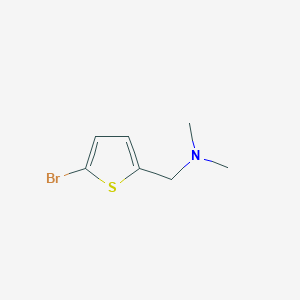




![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
